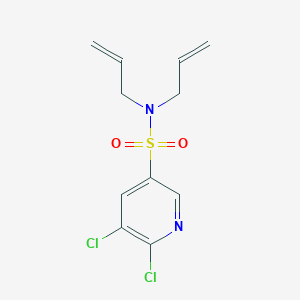

![molecular formula C18H19N5OS B2620628 N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 483984-49-2](/img/structure/B2620628.png)

N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

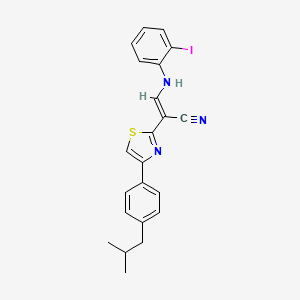

“N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide” is a chemical compound that contains a pyrazolo[3,4-d]pyrimidine core . Pyrazolopyrimidines are a type of nitrogen-containing heterocyclic compounds that have received attention due to their biological and pharmacological activities .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also has a phenyl group attached to the pyrazolo[3,4-d]pyrimidine core, a thio group linking the core to an acetamide group, and a cyclopentyl group attached to the nitrogen of the acetamide.Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, compounds with this structure could undergo reactions at the various functional groups, such as the thio group or the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could influence its solubility in different solvents .Mécanisme D'action

Target of Action

The primary target of the compound N-cyclopentyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it allows for selective targeting of tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to cell growth arrest at the G0-G1 stage , preventing the cells from entering the S phase and thus halting DNA replication . This can lead to apoptosis, or programmed cell death .

Pharmacokinetics

These properties can help predict the bioavailability of the compound .

Result of Action

The result of this compound’s action is significant inhibition of tumor cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, leading to apoptosis within HCT cells .

Avantages Et Limitations Des Expériences En Laboratoire

CPP-A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for CK2, which reduces the risk of off-target effects. However, CPP-A also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a short half-life in vivo, which limits its potential therapeutic applications.

Orientations Futures

There are several future directions for research on CPP-A. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of the potential of CPP-A in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the use of CPP-A in animal models of disease could provide valuable insights into its therapeutic potential. Finally, the identification of biomarkers that predict response to CPP-A could help to personalize treatment and improve patient outcomes.

Méthodes De Synthèse

CPP-A can be synthesized by a multi-step process that involves the reaction of 4,6-diamino-5-cyclopentylpyrimidine with 1-phenyl-1H-pyrazol-4-carbonyl chloride, followed by thioacetylation. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

CPP-A has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects. In cancer research, CPP-A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied, and CPP-A has been found to reduce inflammation and improve symptoms. CPP-A has also been used in studies on autoimmune disorders, such as lupus and type 1 diabetes, and has been found to modulate the immune response.

Propriétés

IUPAC Name |

N-cyclopentyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c24-16(22-13-6-4-5-7-13)11-25-18-15-10-21-23(17(15)19-12-20-18)14-8-2-1-3-9-14/h1-3,8-10,12-13H,4-7,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGYPORAQQOQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2620545.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2620549.png)

![N4-(4-ethoxyphenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620550.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B2620554.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2620561.png)

![(3,4-Diethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2620562.png)